Astragalin A -

Astragalin A

Catalog Number: EVT-10930826
CAS Number:
Molecular Formula: C41H68O14
Molecular Weight: 785.0 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Astragalin A can be isolated from several plant sources, including:

  • Cuscuta chinensis (Chinese dodder)
  • Morus alba (white mulberry)
  • Camellia sinensis (green tea)

It belongs to the class of compounds known as flavonoids, which are polyphenolic compounds widely distributed in the plant kingdom. The classification of astragalin A as a flavonoid glycoside highlights its structural characteristics and biological significance.

Synthesis Analysis

Methods

Astragalin A can be synthesized through various methods, including:

  1. Enzymatic Glycosylation: This method involves using enzymes such as uridylyltransferase and β-galactosidase to catalyze the glycosylation of kaempferol at the 3C-O position. For instance, UDP-dependent glycosyltransferases can facilitate the conversion of kaempferol to astragalin A in engineered microbial systems like Arabidopsis thaliana .
  2. Extraction from Plant Sources: Astragalin A can be extracted from plant materials using solvents or water. The extraction process often involves selective removal of sugars from camphorol glycosides using specific enzymes .
  3. Chemical Synthesis: Novel astragalin derivatives can also be synthesized chemically, employing methods such as response surface methodology to optimize yields from precursor compounds .

Technical Details

The enzymatic synthesis typically involves:

  • Utilizing recombinant strains for efficient production.
  • Employing fermentation techniques to scale up production.
  • Purification methods like silica gel column chromatography to isolate the final product.
Molecular Structure Analysis

Structure

The molecular formula of astragalin A is C21H20O10C_{21}H_{20}O_{10}, and its structure includes:

  • A kaempferol backbone.
  • A glucose moiety attached at the 3-position.
Chemical Reactions Analysis

Astragalin A participates in various chemical reactions typical of flavonoids:

  1. Hydrolysis: Under acidic or enzymatic conditions, astragalin A can hydrolyze to release kaempferol and glucose.
  2. Oxidation: It may undergo oxidation reactions leading to the formation of reactive oxygen species, which are significant in biological systems.

These reactions are crucial for understanding its metabolic pathways and bioactivity.

Mechanism of Action

Astragalin A exerts its biological effects through several mechanisms:

  • Anti-inflammatory Effects: It inhibits pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha by modulating signaling pathways like nuclear factor kappa-light-chain-enhancer of activated B cells .
  • Antioxidant Activity: Astragalin A scavenges free radicals and enhances antioxidant defenses by upregulating superoxide dismutase and glutathione levels .
  • Neuroprotective Mechanisms: It protects neuronal cells from oxidative stress-induced damage by regulating apoptotic pathways involving Bcl-2 family proteins .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Astragalin A typically appears as a yellowish powder.
  • Solubility: It is soluble in polar solvents like methanol and ethanol but less soluble in non-polar solvents.

Chemical Properties

Applications

Astragalin A has significant potential in various scientific fields:

  1. Pharmacology: Due to its anti-inflammatory and antioxidant properties, it is being studied for therapeutic applications in diseases such as asthma, cancer, and cardiovascular disorders .
  2. Nutraceuticals: Its presence in food sources makes it an attractive candidate for dietary supplements aimed at enhancing health and preventing diseases.
  3. Cosmetics: The antioxidant properties also lend themselves to use in skincare formulations aimed at reducing oxidative stress on skin cells.
Botanical Origins and Biosynthesis Pathways of Astragalin

Phylogenetic Distribution in Medicinal Plant Families

Fabaceae and Convolvulaceae as Primary Biosynthetic Sources

Fabaceae species serve as major reservoirs of astragalin, with Astragalus membranaceus roots containing substantial quantities [1] [2]. Biochemical analyses reveal tissue-specific accumulation patterns, with root extracts yielding 1.2-1.8% astragalin by dry weight [9]. Within Convolvulaceae, the parasitic species Cuscuta chinensis (Chinese dodder) exhibits exceptional astragalin accumulation in its seeds (29-34% of total phenolic content) [2] [10]. This represents one of the highest natural concentrations documented, establishing Cuscuta chinensis as a critical botanical source. Host-parasite biochemical interactions significantly influence final astragalin content, with Fabaceae hosts inducing 20-30% higher astragalin synthesis in Cuscuta compared to Asteraceae hosts [10].

Table 1: Primary Botanical Sources of Astragalin

FamilySpeciesPlant PartAstragalin ConcentrationReference
FabaceaeAstragalus membranaceusRoot1.2-1.8% dry weight [1] [9]
ConvolvulaceaeCuscuta chinensisSeeds29-34% of total phenolics [2] [10]
FabaceaeCassia alataLeaves0.8-1.2% dry weight [2]

Secondary Occurrence in Rosaceae and Eucommiaceae Species

Rosaceae species demonstrate variable astragalin production, predominantly localized to reproductive structures. Prunus serotina (black cherry) fruits contain 0.3-0.5 mg/g fresh weight [1], while Rosa spp. (rose) leaves accumulate approximately 0.9 mg/g dry weight [2] [9]. Eucommiaceae contributes through Eucommia ulmoides leaves, yielding 0.6-0.8% astragalin by dry weight [2] [7]. Unlike primary sources, these species exhibit broader environmental modulation of astragalin biosynthesis, with UV-B exposure increasing production by 40-60% in Eucommia and Rosa leaves [7]. Additional sources include Moraceae (Morus alba fruits: 0.4% dry weight) and Theaceae (Camellia sinensis seeds: 0.3% dry weight), confirming astragalin's phylogenetically widespread but quantitatively variable distribution [1] [9].

Metabolic Engineering of Flavonoid Glycosylation Pathways

UDP-Glucosyltransferase Isoforms in Kaempferol Modification

Glycosylation represents the definitive step in astragalin biosynthesis, mediated by uridine diphosphate (UDP)-dependent glycosyltransferases (UGTs). Arabidopsis thaliana UGT78D2 demonstrates exceptional catalytic specificity for kaempferol 3-O-glucosylation, achieving 91.9% molar conversion efficiency in engineered Escherichia coli systems [3] [5]. Structural analyses reveal that the enzyme's hydrophobic binding pocket preferentially accommodates kaempferol over quercetin or myricetin, explaining its regioselectivity for the C3 hydroxyl position [8]. Kinetic parameters vary significantly among UGT isoforms:

  • UGT78D2: Km (kaempferol) = 18.5 µM, kcat = 12.7 min⁻¹
  • VvGT1 (Vitis vinifera): Km = 32.1 µM, kcat = 8.2 min⁻¹
  • OsUGT706D1 (Oryza sativa): Km = 47.3 µM, kcat = 5.6 min⁻¹ [8]

Metabolic engineering breakthroughs include the BL21-II E. coli strain expressing UGT78D2 alongside sucrose permease (CscB), sucrose phosphorylase (SP), and uridylyltransferase (GalU). This configuration optimizes UDP-glucose regeneration, achieving astragalin titers of 3.6 g/L in fed-batch fermentation – the highest reported microbial yield [3] [5].

Transcriptional Regulation of 3-O-Glucosylation in Plant Systems

Transcriptional control of UGT genes governs spatial and temporal astragalin accumulation. In Cuscuta chinensis developing seeds, CcUGT78D5 expression peaks during mid-maturation (15-20 days post-anthesis), correlating with a 15-fold increase in astragalin concentration [6] [10]. Promoter analysis identifies MYB transcription factor binding motifs (e.g., MYBPLANT and MBSI) as key regulatory elements controlling tissue-specific expression [8].

Environmental modulators significantly impact transcriptional activity:

  • Jasmonate signaling: Methyl jasmonate (100 µM) upregulates UGT78D2 homolog expression by 3.5-fold in Morus alba cell cultures within 24 hours [6]
  • Light quality: Far-red light exposure reduces UGT transcript levels by 60% in Eucommia ulmoides seedlings [7]
  • Pathogen elicitors: Pseudomonas syringae flagellin (flg22) induces UGT78D2 expression 2.8-fold in Arabidopsis within 3 hours [8]

Co-culture engineering represents the frontier of metabolic optimization. Compartmentalization of pathway modules across engineered E. coli and Saccharomyces cerevisiae strains has reduced metabolic burden, increasing astragalin yield by 150% compared to monocultures through optimized UDP-glucose flux and kaempferol supply [8].

Table 2: Metabolic Engineering Strategies for Astragalin Production

Engineering ApproachHost SystemKey Genetic ComponentsAstragalin YieldReference
Monoculture OptimizationEscherichia coliAtUGT78D2 + sucrose metabolism genes3.6 g/L [3] [5]
Cellulose BioconversionEscherichia coliAtUGT78D2 + cellobiose phosphorolysis route1.7 g/L [5]
Co-culture EngineeringE. coli + S. cerevisiaeKaempferol module + glucosylation module2.1 g/L [8]
Transcriptional ActivationNicotiana benthamiana35S::AtMYB12 + AtUGT78D21.2 mg/g dry weight [8]

Future advancements will require systems-level integration of pathway elucidation in native producers, UGT enzyme engineering for enhanced kinetics, and dynamic control of co-culture populations to maximize bioconversion efficiency of plant-derived precursors into this therapeutically significant flavonoid.

Properties

Product Name

Astragalin A

IUPAC Name

(2S,3S,4R,5R,6S)-2-[[(1R,3S,6R,8S,9R,11R,12R,14R,16S)-14-hydroxy-15-[(2S,5R)-5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-7,7,12,16-tetramethyl-6-[(2R,3S,4R,5S)-3,4,5-trihydroxyoxan-2-yl]oxy-9-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol

Molecular Formula

C41H68O14

Molecular Weight

785.0 g/mol

InChI

InChI=1S/C41H68O14/c1-35(2)24(54-33-29(48)26(45)20(44)17-51-33)9-11-41-18-40(41)13-12-37(5)31(39(7)10-8-25(55-39)36(3,4)50)19(43)15-38(37,6)23(40)14-21(32(35)41)52-34-30(49)28(47)27(46)22(16-42)53-34/h19-34,42-50H,8-18H2,1-7H3/t19-,20+,21-,22+,23-,24-,25-,26-,27+,28-,29+,30+,31?,32-,33-,34+,37+,38-,39+,40-,41+/m1/s1

InChI Key

QMNWISYXSJWHRY-LAIONCCRSA-N

Canonical SMILES

CC1(C(CCC23C1C(CC4C2(C3)CCC5(C4(CC(C5C6(CCC(O6)C(C)(C)O)C)O)C)C)OC7C(C(C(C(O7)CO)O)O)O)OC8C(C(C(CO8)O)O)O)C

Isomeric SMILES

C[C@@]12CC[C@]34C[C@]35CC[C@H](C([C@H]5[C@@H](C[C@@H]4[C@]1(C[C@H](C2[C@@]6(CC[C@@H](O6)C(C)(C)O)C)O)C)O[C@@H]7[C@H]([C@@H]([C@H]([C@@H](O7)CO)O)O)O)(C)C)O[C@@H]8[C@H]([C@@H]([C@H](CO8)O)O)O

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